(S)-4-叔丁基 1-甲基 2-(((苄氧羰基)氨基)琥珀酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

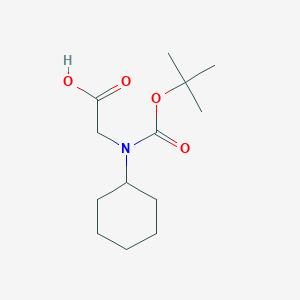

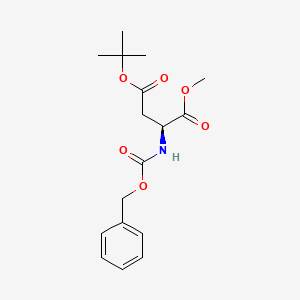

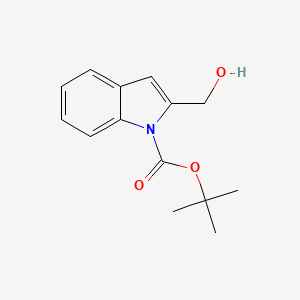

The compound (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate is a chemical entity that appears to be a derivative of succinic acid, a dicarboxylic acid. The tert-butyl and benzyloxy carbonyl groups suggest that the compound could be used as an intermediate in the synthesis of more complex molecules, possibly for pharmaceutical applications. The presence of the (S)-configuration indicates that the compound is chiral and the specific enantiomer has been selected, which is important in drug design due to the different biological activities of enantiomers.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of protective groups such as tert-butoxycarbonyl (Boc) to protect amino groups during the synthetic process. For example, a practical synthesis method has been developed for a dipeptide mimetic with a Boc-protected amino group, which is a conformationally restricted compound designed for caspase-1 inhibitors . Although the compound is not directly mentioned, the synthesis of similar Boc-protected amino acid derivatives could potentially follow analogous strategies.

Molecular Structure Analysis

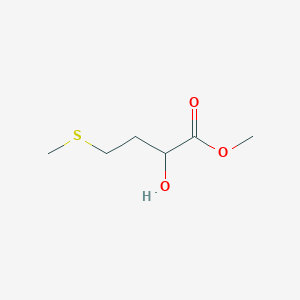

The molecular structure of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would include a succinate backbone with an amino group protected by a benzyloxy carbonyl group. The tert-butyl group would provide steric bulk, potentially influencing the reactivity and conformation of the molecule. The stereochemistry at the chiral center is specified as (S), which is crucial for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate would be influenced by its molecular structure. The tert-butyl group would increase the compound's hydrophobicity, while the succinate and benzyloxy carbonyl groups could form hydrogen bonds, affecting its solubility and boiling point. The chiral center would impact the optical properties, such as specific rotation. The compound's stability would be influenced by the presence of the benzyloxy carbonyl group, which could be cleaved under acidic or basic conditions to yield the free amine.

科学研究应用

立体选择性烷基化中的动态动力学拆分

Kubo、Kubota、Takahashi 和 Nunami (1997) 证明了叔丁基 (4S)-1-甲基-2-氧代咪唑烷-4-羧酸酯在动态动力学拆分中作为手性助剂的用途。他们展示了其在与丙二酸酯烯醇盐的立体选择性烷基化中的应用,导致形成手性 α-烷基琥珀酸衍生物和手性 β-氨基酸衍生物。这一过程对于合成生物活性化合物至关重要 (Kubo 等人,1997).

从 L-DOPA 衍生物合成吡咯并[2,1-a]异喹啉

Garcia、Arrasate、Lete 和 Sotomayor (2006) 探索了利用 L-DOPA 衍生物合成吡咯并[2,1-a]异喹啉。他们利用了 (S)-2-叔丁氧羰基氨基-3-(3,4-二甲氧基苯基)丙酸的各种酯和酰胺形式。这些化学转化对于开发新的药物化合物至关重要 (Garcia 等人,2006).

在人呼吸道平滑肌收缩中的作用

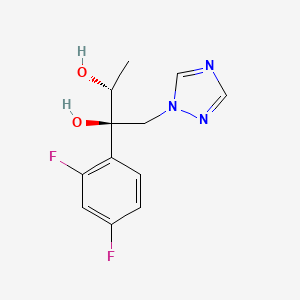

Takahashi、Barnes、Kawikova、Yacoub、Warner 和 Belvisi (1997) 研究了 4-叔丁基-N-[6-(2-羟基-乙氧基)-2,2'-联吡啶-4-基]-苯磺酰胺 (波生坦) 在人呼吸道平滑肌收缩中的作用。他们探索了它与内皮素受体的相互作用,增进了我们对气道生理学和潜在治疗靶点的理解 (Takahashi 等人,1997).

安全和危害

属性

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCORPWNIMSWJP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442262 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-tert-Butyl 1-methyl 2-(((benzyloxy)carbonyl)amino)succinate | |

CAS RN |

63327-57-1 |

Source

|

| Record name | 4-tert-Butyl 1-methyl N-[(benzyloxy)carbonyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)